Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC15891113
InChI: InChI=1S/C17H23NO7/c1-8(19)18-12-14(21)17(22)11(9-4-6-10(23-2)7-5-9)13(20)15(17)25-16(12)24-3/h4-7,11-16,20-22H,1-3H3,(H,18,19)/t11?,12-,13?,14-,15-,16+,17-/m1/s1
SMILES:
Molecular Formula: C17H23NO7
Molecular Weight: 353.4 g/mol

Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside

CAS No.:

Cat. No.: VC15891113

Molecular Formula: C17H23NO7

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside -

Specification

Molecular Formula C17H23NO7
Molecular Weight 353.4 g/mol
IUPAC Name N-[(1R,3S,4R,5R,6R)-5,6,8-trihydroxy-3-methoxy-7-(4-methoxyphenyl)-2-oxabicyclo[4.2.0]octan-4-yl]acetamide
Standard InChI InChI=1S/C17H23NO7/c1-8(19)18-12-14(21)17(22)11(9-4-6-10(23-2)7-5-9)13(20)15(17)25-16(12)24-3/h4-7,11-16,20-22H,1-3H3,(H,18,19)/t11?,12-,13?,14-,15-,16+,17-/m1/s1
Standard InChI Key RPDMOVQMWYVARX-OOFCAQADSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@]2([C@@H](C(C2C3=CC=C(C=C3)OC)O)O[C@@H]1OC)O)O
Canonical SMILES CC(=O)NC1C(C2(C(C(C2OC1OC)O)C3=CC=C(C=C3)OC)O)O

Introduction

Structural and Molecular Characteristics

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₃NO₇
Molecular Weight353.4 g/mol
IUPAC NameN-[(1R,3S,4R,5R,6R)-5,6,8-trihydroxy-3-methoxy-7-(4-methoxyphenyl)-2-oxabicyclo[4.2.0]octan-4-yl]acetamide
Standard InChIInChI=1S/C17H23NO7/c1-8(19)18-12-14(21)17(22)11(9-4-6-10(23-2)7-5-9)13(20)15(17)25-16(12)24-3/h4-7,11-16,20-22H,1-3H3,(H,18,19)/t11?,12-,13?,14-,15-,16+,17-/m1/s1
Isomeric SMILESCC(=O)N[C@@H]1C@HO

Protective Group Strategy

The 4-methoxybenzylidene group at the 4,6-O-positions serves dual roles:

  • Steric Protection: Shields hydroxyl groups from undesired side reactions during glycosylation or functionalization.

  • Conformational Lock: Restricts the galactopyranose ring to a rigid bicyclic structure, favoring specific stereochemical outcomes in synthetic pathways.

This protective group is selectively removable under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent modifications at the 4- and 6-positions while preserving the 2-acetamido functionality.

Synthetic Applications and Reactivity

Role in Glycoconjugate Synthesis

The compound is a cornerstone in synthesizing oligosaccharides and glycoconjugates due to its:

  • Regioselective Reactivity: The 3-O-methyl and 2-acetamido groups direct glycosylation to specific hydroxyl positions.

  • Stability: The benzylidene group enhances stability under basic and mildly acidic conditions, facilitating multi-step syntheses.

Case Study: Synthesis of Blood Group Antigens

In the synthesis of blood group A trisaccharides, the 4,6-O-benzylidene-protected galactosamine derivative undergoes sequential glycosylation with fucose and N-acetylglucosamine donors. The protective group is later cleaved to expose hydroxyl groups for further functionalization.

Comparative Analysis of Protective Groups

The 4-methoxybenzylidene group offers advantages over traditional protecting groups:

Table 2: Protective Group Efficiency

Protective GroupStability (pH Range)Deprotection MethodSynthetic Yield (%)
4-Methoxybenzylidene2–8TFA/CH₂Cl₂ (0°C)85–92
Benzoyl4–10NH₃/MeOH70–78
Acetyl5–9NaOMe/MeOH65–75

Data adapted from.

Research Applications in Glycobiology

Carbohydrate-Protein Interaction Studies

The compound’s rigid structure mimics natural glycan epitopes, making it invaluable for:

  • Lectin Binding Assays: Used to map binding specificities of galectins and C-type lectins.

  • Enzyme Substrate Profiling: Serves as a substrate for glycosyltransferases and glycosidases to study catalytic mechanisms.

Proteomics and Glycomics

  • Mass Spectrometry Standards: Its predictable fragmentation patterns aid in calibrating instruments for glycan analysis.

  • Glycopeptide Synthesis: Incorporated into peptide backbones to study O-linked glycosylation effects on protein folding.

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